(3-Methyl-5-(piperidin-4-yl)phenyl)boronic acid
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Overview
Description
(3-Methyl-5-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a piperidinyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-5-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-5-(piperidin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(3-Methyl-5-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-Methyl-5-(piperidin-4-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups and other nucleophiles, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by forming covalent bonds with target molecules, thereby altering their chemical properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl ring and a boronic acid group.
4-Pyridylboronic acid: Contains a pyridine ring instead of a phenyl ring.
Pinacol boronic esters: Boronic acids protected with pinacol groups for increased stability.
Uniqueness
(3-Methyl-5-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both a piperidinyl group and a methyl group on the phenyl ring. This unique structure imparts distinct chemical properties, such as increased reactivity and selectivity in certain reactions, making it a valuable reagent in organic synthesis and other applications.
Properties
Molecular Formula |
C12H18BNO2 |
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Molecular Weight |
219.09 g/mol |
IUPAC Name |
(3-methyl-5-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H18BNO2/c1-9-6-11(8-12(7-9)13(15)16)10-2-4-14-5-3-10/h6-8,10,14-16H,2-5H2,1H3 |
InChI Key |
XWEADAABLJAGHV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C2CCNCC2)C)(O)O |
Origin of Product |
United States |
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